4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-propyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-2-4-14-15(24-21-20-14)16(23)18-7-8-22-11-13(10-19-22)12-5-3-6-17-9-12/h3,5-6,9-11H,2,4,7-8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETLLWWPKKFIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound includes a thiadiazole ring fused with a pyrazole and pyridine moiety. The presence of these heterocycles contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 302.39 g/mol |
| Solubility | Moderate in water |
| Melting Point | Not extensively documented |
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. Specifically, This compound has shown promise as an androgen receptor (AR) modulator. Studies have demonstrated that it can inhibit the proliferation of prostate cancer cell lines by acting as an AR antagonist, which is crucial for treating AR-dependent cancers such as prostate cancer .
Antimicrobial Properties
The thiadiazole derivatives have also been recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death. Research has highlighted various derivatives exhibiting potent activity against a range of bacterial strains, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence to suggest that this compound may also exhibit anti-inflammatory effects. Thiadiazole derivatives have been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .
The biological activities of This compound can be attributed to several mechanisms:
- Androgen Receptor Modulation : The compound binds to the androgen receptor with high affinity, disrupting its signaling pathway which is vital in the progression of certain cancers.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The presence of the thiadiazole ring may interfere with bacterial DNA replication or protein synthesis.
Case Studies and Research Findings
Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:
- Study on Prostate Cancer : A recent study found that a related thiadiazole compound significantly inhibited the growth of prostate cancer xenografts in vivo, demonstrating its potential as a therapeutic agent .
- Antimicrobial Activity Assessment : In vitro tests revealed that derivatives of thiadiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-thiadiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the incorporation of the pyridine and pyrazole rings enhances the overall antibacterial efficacy of the compound, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Thiadiazole derivatives are increasingly recognized for their anticancer potential. Studies have demonstrated that compounds similar to 4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models of inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole-based compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against drug-resistant strains of Staphylococcus aureus with MIC values lower than traditional antibiotics. |
| Study 2 | Reported anticancer activity in vitro against human breast cancer cell lines with IC50 values indicating effective dose-response relationships. |
| Study 3 | Explored anti-inflammatory mechanisms showing reduced levels of inflammatory markers in animal models treated with thiadiazole derivatives. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Carboxamides
describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs , which share a pyridinyl-carboxamide motif but differ in their core heterocycle (thiazole vs. thiadiazole). Key distinctions include:
- Electronic properties : The thiadiazole’s electron-deficient nature may enhance metabolic stability compared to thiazoles.
- Biological activity : Thiazole derivatives in exhibit statistically significant activity (p < 0.05) in receptor-binding assays, though specific data for the target compound remain unreported .
Pyrazole-Thiadiazole Hybrids
Compound 33 from , 4-methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide , shares the thiadiazole-carboxamide-pyrazole backbone but incorporates a trifluoromethyl group and oxadiazole ring.
- Substituent effects : The trifluoromethyl group in compound 33 enhances lipophilicity and metabolic stability, whereas the target compound’s propyl group may improve solubility .
- Synthetic routes : Both compounds employ coupling reagents (e.g., HATU, EDCI) for amide bond formation, but compound 33 requires additional steps for oxadiazole cyclization .
Pyrazole Carbothioamides
discusses pyrazole-1-carbothioamide derivatives , which differ in their functionalization (carbothioamide vs. carboxamide).
- Toxicity : Carbothioamides are associated with higher cytotoxicity in preliminary assays, suggesting the target compound’s carboxamide may offer a safer profile .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis mirrors methodologies for pyrazole-thiadiazole hybrids, though scalability may be challenged by the ethyl-pyrazole spacer’s steric demands .
- Activity Predictions : Based on structural analogs, the pyridin-3-yl group may enhance kinase inhibition, while the propyl substituent could reduce off-target interactions compared to bulkier groups .
- Stability Considerations: Thiadiazole cores generally exhibit higher oxidative stability than thiazoles, as noted in crystallographic studies refined via SHELXL .
Q & A
Q. What synthetic routes are recommended for synthesizing 4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Formation : Construct the 1,2,3-thiadiazole ring using cyclocondensation reactions, as demonstrated for analogous thiadiazole derivatives (e.g., refluxing with thiourea or formamide) .
Pyrazole-Pyridine Integration : Introduce the 4-(pyridin-3-yl)-1H-pyrazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling, similar to methods used for diarylpyrazole synthesis .
Carboxamide Linkage : Couple the thiadiazole-5-carboxylic acid intermediate with the ethylenediamine-pyrazole derivative using carbodiimide-mediated amidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm ) and carboxamide carbonyl signals (δ ~165 ppm) .
- FTIR : Identify thiadiazole (C=S stretch ~1100 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as applied to related pyrazole-thiazole hybrids .
- Mass Spectrometry : HRMS to validate molecular weight (e.g., ESI+ for [M+H]+ ion) .
Q. What purification methods yield optimal results while preserving the thiadiazole ring stability?
- Methodological Answer :
- Recrystallization : Use DMF-EtOH (1:1) to isolate stable crystals without degrading the thiadiazole ring .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for polar intermediates .
- Stability Considerations : Avoid prolonged exposure to strong acids/bases, as thiadiazoles are prone to ring-opening under harsh conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., pyridyl position, propyl chain length) .
- Biological Assays : Test against target enzymes (e.g., phosphodiesterases or kinases ) using fluorescence-based activity assays.
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like mGluR5 or TNF-α .
- Data Correlation : Compare in silico predictions with experimental IC₅₀ values to identify key pharmacophores .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (e.g., PBS vs. Tris-HCl) and incubation time, which affect enzyme inhibition kinetics .
- Purity Verification : Re-test compounds with ≥95% purity (HPLC ) to exclude impurities as confounding factors.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values relative to positive controls) .
Q. How can computational chemistry enhance understanding of this compound’s binding modes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses predicted by docking .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energies, identifying critical residues (e.g., hydrogen bonds with pyridyl nitrogen ).
- Pharmacophore Modeling : Generate 3D maps to guide analog design for improved target engagement .
Q. What mechanisms explain discrepancies between in silico predictions and experimental bioassay results?
- Methodological Answer :
- Solvent Effects : Simulate explicit solvent models (e.g., water vs. DMSO) to account for solvation differences .
- Protein Flexibility : Use ensemble docking to accommodate receptor conformational changes .
- Off-Target Interactions : Screen against secondary targets (e.g., GPCRs ) to identify unanticipated binding partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
